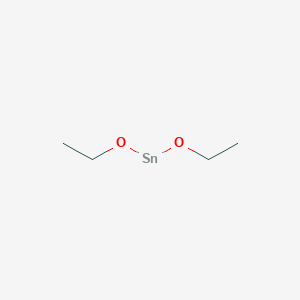

Tin (II) ethoxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tin (II) ethoxide, also known as diethoxytin, is a compound with the molecular formula C4H10O2Sn . It is used in catalyst synthesis . The molecular weight of Tin (II) ethoxide is 208.83 g/mol .

Synthesis Analysis

Tin (II) ethoxide has been used as a catalyst in the ring-opening polymerization of ε-caprolactone . It has also been used in the synthesis of highly reactive tin oxide .Molecular Structure Analysis

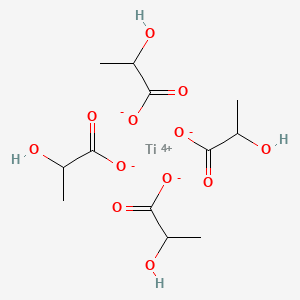

The molecular structure of Tin (II) ethoxide consists of two ethoxy groups attached to a tin atom . The InChI representation of the molecule isInChI=1S/2C2H5O.Sn/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2 . Chemical Reactions Analysis

Tin (II) ethoxide has been used as a catalyst in the ring-opening polymerization of cyclic esters . It has also been used in the synthesis of highly reactive tin oxide .Physical And Chemical Properties Analysis

Tin (II) ethoxide is a powder that can range from white to off-white in color . It reacts with water . The exact mass of Tin (II) ethoxide is 209.970282 g/mol .Applications De Recherche Scientifique

Energy Storage

Tin (II) ethoxide plays a significant role in the development of materials for energy storage applications. It is used in the synthesis of tin-based oxides, which are integral in the fabrication of anodes for lithium-ion batteries . These tin oxides offer high energy capacity and improved battery life due to their ability to alloy with lithium ions.

Photocatalytic Processes

In the field of photocatalysis, Tin (II) ethoxide is utilized to produce tin oxide nanoparticles. These nanoparticles are effective in degrading organic pollutants under light irradiation, making them valuable for environmental cleanup and water treatment technologies .

Gas Sensors

Tin oxide derived from Tin (II) ethoxide is employed in the manufacturing of gas sensors. These sensors are sensitive to various gases and can detect them at low concentrations, which is crucial for monitoring environmental pollution and ensuring industrial safety .

Solar Cells

The compound is instrumental in the production of electron transport layers in solar cells. Tin oxide layers, created using Tin (II) ethoxide, enhance the efficiency of perovskite solar cells by facilitating the smooth transfer of electrons, thereby increasing the overall power conversion efficiency .

Electronics

Tin (II) ethoxide is used in the electronics industry for the deposition of thin films of tin oxide. These films are essential components in various electronic devices due to their semiconducting properties, contributing to the development of transistors, diodes, and display technologies .

Chemical Engineering

In chemical engineering, Tin (II) ethoxide is a precursor for catalysts that are used in numerous chemical reactions. It aids in the synthesis of catalysts that are crucial for speeding up industrial chemical processes, thereby enhancing efficiency and productivity .

Bio-Photonics

Tin oxide nanoparticles synthesized from Tin (II) ethoxide are explored for their potential in bio-photonics, particularly in cell imaging and as photoluminescent markers for biological studies. Their non-toxic nature and photoluminescent properties make them suitable for medical diagnostics and research .

Mécanisme D'action

Target of Action

Tin (II) ethoxide, with the molecular formula [Sn(C2H5O)2]n , is a chemical compound that primarily targets inorganic and organic materials. It is often used as a precursor in the synthesis of tin oxide (SnOx) nanowires . The primary role of Tin (II) ethoxide is to facilitate the production of these nanowires, which have applications in various fields such as catalyst synthesis .

Mode of Action

The interaction of Tin (II) ethoxide with its targets involves a series of chemical reactions. For instance, it can be synthesized from the metathesis of tin dimethylamide ([Sn(NMe2)2]2) and a series of aryl alcohols . The exact mode of action can vary depending on the specific application and the environmental conditions.

Biochemical Pathways

It’s known that metal oxide nanoparticles, like tin oxide, can interact with biological systems and affect various biochemical processes

Result of Action

The primary result of Tin (II) ethoxide’s action is the production of tin oxide nanowires . These nanowires have various applications, including use in lithium-ion battery anode materials . The molecular and cellular effects of Tin (II) ethoxide’s action would depend on the specific context and application.

Safety and Hazards

Propriétés

IUPAC Name |

diethoxytin |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5O.Sn/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKWFNSALCEAPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Sn]OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tin (II) ethoxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.